3-Methanesulfonylcyclohexan-1-one
Description
Contextual Significance of Cyclohexanone (B45756) Motifs in Organic Synthesis
The cyclohexanone framework is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and materials. Its six-membered ring provides a versatile scaffold that can be readily functionalized to create diverse and complex three-dimensional structures. The inherent reactivity of the ketone functional group, coupled with the conformational properties of the cyclohexane (B81311) ring, makes it a powerful tool for synthetic chemists. Cyclohexanone derivatives serve as key intermediates in the synthesis of steroids, alkaloids, and terpenes, among other important classes of organic molecules. Their ability to undergo a wide range of chemical transformations, including aldol (B89426) condensations, Michael additions, and various cyclization reactions, solidifies their position as a cornerstone of modern organic synthesis.
Overview of Organosulfur Compounds in Chemical Transformations
Organosulfur compounds have a rich and diverse history in chemical synthesis, acting as both versatile reagents and valuable functional groups. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), imparts unique reactivity to organic molecules. The sulfonyl group (–SO₂–), in particular, is a strong electron-withdrawing group that can activate adjacent protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. This property is extensively utilized in the formation of new carbon-carbon bonds. Furthermore, the sulfonyl group can act as a good leaving group under certain conditions, allowing for its strategic removal or replacement after it has served its synthetic purpose. This "chemical chameleon" nature makes organosulfur compounds, especially sulfones, indispensable tools for synthetic chemists.
Genesis of Interest in 3-Methanesulfonylcyclohexan-1-one as a Synthetic Precursor
The convergence of the desirable structural features of cyclohexanones and the unique reactivity of organosulfur compounds has led to a burgeoning interest in sulfonylated cyclohexanones. Among these, this compound stands out as a promising synthetic precursor. Its structure incorporates a ketone, a sulfonyl group, and an active methylene (B1212753) group, all within a conformationally well-defined six-membered ring. This trifunctional arrangement provides a wealth of opportunities for selective chemical manipulation. The presence of the methanesulfonyl group at the 3-position significantly influences the reactivity of both the ketone and the adjacent methylene protons, opening up avenues for novel synthetic transformations that are not readily accessible with simple cyclohexanone derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACQHBDYAZSZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methanesulfonylcyclohexan 1 One
Retrosynthetic Analysis and Key Precursors for 3-Methanesulfonylcyclohexan-1-one
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection occurs at the C-S bond, identifying the key bond formation for the synthesis. This leads to two main synthetic strategies based on the nature of the bond-forming reaction.
A significant retrosynthetic disconnection breaks the bond between the sulfonyl group and the cyclohexanone (B45756) ring. This suggests a conjugate addition (Michael addition) of a methanesulfonyl nucleophile to an α,β-unsaturated ketone. youtube.comyoutube.comyoutube.com This approach identifies cyclohex-2-en-1-one as a crucial precursor. The corresponding sulfur-containing precursor would be a source of the methanesulfinate (B1228633) anion (CH₃SO₂⁻), such as sodium methanesulfinate .
Alternatively, a disconnection at the C-C bond adjacent to the carbonyl group could be considered, which would involve the reaction of a pre-functionalized sulfonyl-containing fragment with a suitable C3 synthon. However, the conjugate addition approach is generally more direct and convergent.
Another retrosynthetic approach involves the formation of the sulfone functionality at a later stage. This would involve a C-S bond formation to create a thioether, followed by oxidation. In this case, the disconnection of the sulfone points to 3-(methylthio)cyclohexan-1-one as a key intermediate, which in turn can be derived from cyclohex-2-en-1-one and methanethiol (B179389).
Therefore, the most prominent and synthetically viable precursors for this compound are:
Cyclohex-2-en-1-one : A readily available α,β-unsaturated ketone. organic-chemistry.org
Sodium methanesulfinate : A common and stable source of the methanesulfinate nucleophile.
Methanethiol (for indirect routes).
Direct Sulfonylation Strategies
Direct sulfonylation methods involve the formation of the C-S bond directly on the cyclohexanone framework. These can be broadly categorized into nucleophilic addition and electrophilic substitution pathways.
Nucleophilic Addition Approaches to Incorporate the Sulfonyl Group
The most common nucleophilic addition approach for the synthesis of this compound is the Michael addition of a methanesulfinate salt to cyclohex-2-en-1-one. youtube.comyoutube.comyoutube.com This reaction involves the 1,4-addition of the nucleophilic sulfur atom of the methanesulfinate anion to the β-carbon of the α,β-unsaturated ketone.
The reaction is typically carried out using sodium methanesulfinate in a suitable solvent. The choice of solvent and reaction conditions can influence the yield and reaction time. This method is advantageous due to the ready availability of the starting materials and the operational simplicity of the procedure. nih.gov
Electrophilic Substitution Pathways for Cyclohexanone Sulfonylation
Electrophilic substitution provides an alternative route, although it is generally less common for this specific transformation. This pathway involves the reaction of a cyclohexanone enolate with an electrophilic sulfonylating agent. ubc.camasterorganicchemistry.com
The process begins with the deprotonation of cyclohexanone using a suitable base to form the corresponding enolate. This enolate then acts as a nucleophile, attacking an electrophilic source of the "CH₃SO₂⁺" synthon. A potential, though highly reactive, electrophilic agent could be methanesulfonyl chloride. However, controlling the regioselectivity of the initial deprotonation of an unsubstituted cyclohexanone can be challenging, potentially leading to a mixture of products. For substituted cyclohexanones, the regioselectivity of enolate formation is a critical factor. ubc.ca
Indirect Synthetic Routes via Functional Group Interconversions Leading to this compound
Indirect routes offer an alternative to direct sulfonylation and often involve the formation of a carbon-sulfur bond in a different oxidation state, followed by a functional group interconversion. A prominent example is the synthesis via a thioether intermediate.
This method proceeds in two main steps:
Michael Addition of a Thiol : The synthesis commences with the Michael addition of methanethiol (CH₃SH) or its corresponding thiolate (CH₃S⁻) to cyclohex-2-en-1-one. This reaction forms 3-(methylthio)cyclohexan-1-one.
Oxidation of the Thioether : The resulting thioether is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium permanganate (B83412) (KMnO₄). Careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions.
This indirect approach can be advantageous in cases where the direct sulfonylation is problematic or when specific stereochemical outcomes are desired, as the oxidation step can sometimes be controlled stereoselectively.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the prevalent Michael addition route, several factors can be fine-tuned. researchgate.net
| Parameter | Variation | Effect on Reaction |
| Catalyst | Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids | Can promote the reaction and improve yields, particularly for less reactive substrates. researchgate.netnih.gov |
| Solvent | Protic (e.g., ethanol, water) or aprotic (e.g., THF, DMF) | The choice of solvent can influence the solubility of the reactants and the rate of reaction. |
| Temperature | Room temperature to elevated temperatures | Higher temperatures can increase the reaction rate but may also lead to side products. nih.gov |
| Base | For enolate formation in electrophilic routes | The choice of base (e.g., LDA, NaH) affects the regioselectivity and extent of enolate formation. |
Recent research has focused on developing metal-free and milder reaction conditions to improve the sustainability and practicality of the synthesis of β-keto sulfones. nih.gov For instance, the use of organocatalysts or simply heating the reactants in a suitable solvent has been shown to be effective.
Stereoselective Synthesis Approaches to this compound and its Analogues
The synthesis of enantiomerically pure or enriched this compound and its analogues is an important area of research, as the stereochemistry of a molecule can significantly impact its biological activity. youtube.comnih.gov Stereoselective synthesis can be achieved through several strategies. nih.govresearchgate.net
One major approach is the use of chiral catalysts in the Michael addition of methanesulfinate to cyclohex-2-en-1-one. Chiral organocatalysts, such as chiral amines or phase-transfer catalysts, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer. rsc.org Similarly, chiral metal complexes can also be employed to catalyze the asymmetric conjugate addition.
Another strategy involves the use of a chiral auxiliary . A chiral auxiliary can be temporarily attached to the cyclohexenone precursor, directing the incoming nucleophile to a specific face of the molecule. mdpi.com After the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product.
Furthermore, enzymatic methods can offer high stereoselectivity. Enzymes such as ketoreductases could be used for the stereoselective reduction of a racemic mixture of this compound to obtain a specific stereoisomer of the corresponding alcohol, which can then be re-oxidized to the ketone.
The stereochemical outcome of these reactions is often highly dependent on the specific catalyst, substrate, and reaction conditions used. nih.govyoutube.com
Asymmetric Catalysis in Sulfonylation Reactions
The introduction of a stereocenter in the synthesis of chiral sulfones is a significant area of research, with asymmetric catalysis emerging as a powerful tool. The development of enantioselective methods to create β-chiral sulfones is particularly relevant to the synthesis of derivatives of this compound. These organosulfones are valuable structural motifs in biologically active compounds. nih.gov
One prominent strategy involves the synergistic use of photoredox catalysis and hydrogen bonding catalysis to achieve the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. researchgate.net This dual-catalysis approach can provide a direct route to enantioenriched sulfones. For instance, the combination of an organic photoredox catalyst, such as 4CzIPN, with a chiral hydrogen bonding catalyst, like a dihydroquinone-derived squaramide, has proven effective. researchgate.net This system facilitates the asymmetric addition of a sulfonyl group to a prochiral substrate.
Another advanced method is the nickel-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes. nih.gov This dual-catalysis strategy enables a one-step assembly of the carbon skeleton while controlling the enantioselectivity through the use of a chiral ligand. nih.gov Although these methods often focus on aryl sulfones, the principles are applicable to the synthesis of alkyl sulfones like this compound. The challenge lies in adapting these systems to control the stereochemistry at the C3 position of the cyclohexanone ring during the introduction of the methanesulfonyl group.
Table 1: Key Catalytic Systems for Asymmetric Sulfonylation
| Catalytic Approach | Catalyst Components | Key Features |
|---|---|---|
| Hydrogen-Bonding/Photoredox Co-catalysis | Organic Photoredox Catalyst (e.g., 4CzIPN) & Chiral Hydrogen Bonding Catalyst (e.g., Squaramide) | Enables enantioselective sulfonylation of α,β-unsaturated carbonyls. researchgate.net |
| Ni-Organophotocatalysis | Nickel Catalyst, Chiral Ligand, and Photocatalyst (e.g., Eosin Y) | Allows for asymmetric three-component reactions to form β-chiral sulfones from simple starting materials. nih.gov |
Diastereoselective Control in Cyclohexanone Derivatization
Achieving diastereoselective control is crucial when a molecule contains multiple stereocenters. For substituted cyclohexanones, controlling the relative stereochemistry of the substituents is a primary synthetic challenge. The cyclohexanone skeleton is a core structure in numerous natural products and pharmaceutical agents, making the stereoselective synthesis of its derivatives a topic of considerable interest. researchgate.netnih.gov
A powerful strategy for the diastereoselective synthesis of highly substituted cyclohexanones is the use of cascade reactions, such as a double Michael addition. researchgate.netnih.gov This approach can construct the cyclohexanone ring and install multiple substituents with high diastereoselectivity in a single transformation. For example, the reaction of a Michael donor with an appropriate acceptor can lead to the formation of functionalized cyclohexanones with complete diastereoselectivity in many cases. researchgate.net
In the context of this compound, if additional substituents were to be introduced onto the ring, diastereoselective control would be paramount. The conformational rigidity of the cyclohexanone ring, governed by chair and boat conformations, dictates the facial selectivity of incoming reagents. The existing methanesulfonyl group at the C3 position would act as a stereodirecting element, influencing the approach of electrophiles or nucleophiles in subsequent derivatization steps. The thermodynamic and kinetic control of these reactions would determine the final diastereomeric ratio of the products.
One-Pot Stepwise Synthesis (OPSS) Applications to Sulfonylated Cyclohexanones
One-pot stepwise synthesis (OPSS) represents a highly efficient and environmentally conscious approach in modern organic chemistry. nih.govnih.gov This methodology involves conducting multiple reaction steps sequentially in a single reaction vessel, thereby avoiding the time-consuming and wasteful isolation and purification of intermediates. mdpi.com The flexibility of OPSS allows for the variation of reaction conditions for different steps, making it a practical and versatile strategy. nih.govnih.gov
The application of OPSS to the synthesis of sulfonylated cyclohexanones, such as this compound, can streamline the manufacturing process. A hypothetical OPSS approach could begin with the Michael addition of a thiol, like methanethiol, to cyclohex-2-en-1-one. Following the conjugate addition, an in-situ oxidation of the resulting thioether to the corresponding sulfone would complete the synthesis in the same pot.
Table 2: Comparison of Synthetic Approaches
| Synthetic Strategy | Description | Advantages |
|---|---|---|
| Classical Stepwise Synthesis | Each intermediate is isolated and purified before the next reaction step. | High purity of intermediates. |
Chemical Reactivity and Mechanistic Investigations of 3 Methanesulfonylcyclohexan 1 One
Enolate Chemistry and α-Functionalization Reactions of 3-Methanesulfonylcyclohexan-1-one
The presence of the methanesulfonyl group at the 3-position enhances the acidity of the α-protons at the C-2 and C-6 positions of the cyclohexanone (B45756) ring. This facilitates the formation of enolates under basic conditions, which are key intermediates in a variety of α-functionalization reactions.
The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. bham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate by deprotonating the less sterically hindered C-6 position. bham.ac.ukmnstate.edu Conversely, weaker bases or thermodynamic conditions allow for equilibration to the more substituted and thermodynamically stable enolate at the C-2 position. bham.ac.uk
Once formed, these enolates are versatile nucleophiles that can react with a range of electrophiles, leading to the introduction of new functional groups at the α-position. Common α-functionalization reactions include:
Alkylation: Reaction with alkyl halides to introduce alkyl groups. The reaction proceeds via an SN2 mechanism, thus favoring primary and secondary alkyl halides. mnstate.edu
Aldol (B89426) Reactions: Condensation with aldehydes or ketones to form β-hydroxy ketones. youtube.com
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com
The reactivity of enolates is governed by the principles of hard and soft acid-base (HSAB) theory. Carbon electrophiles, being soft electrophiles, tend to react at the softer carbon center of the enolate, while hard electrophiles favor reaction at the harder oxygen atom. bham.ac.uk
Carbonyl Reactivity and Derivatization of the Cyclohexanone Moiety
The carbonyl group of this compound is an electrophilic center and undergoes a variety of nucleophilic addition reactions. masterorganicchemistry.commasterorganicchemistry.com The electron-withdrawing effect of the sulfone group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Common derivatization reactions involving the carbonyl group include:
Reduction: Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding cyclohexanol (B46403) derivative. youtube.com
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols. youtube.com
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Formation of Imines and Enamines: Condensation with primary or secondary amines, respectively, often catalyzed by acid. youtube.com
Acetal Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals, which can serve as protecting groups for the carbonyl functionality. youtube.com
The stereochemical outcome of these reactions can often be influenced by the steric hindrance imposed by the methanesulfonyl group and the cyclohexyl ring conformation.
Nucleophilic Addition and Condensation Reactions Involving this compound
As discussed previously, the carbonyl group of this compound is a prime site for nucleophilic attack. masterorganicchemistry.com Nucleophilic addition reactions are fundamental to the derivatization of the ketone functionality. masterorganicchemistry.com These reactions can be broadly categorized as either 1,2-additions or 1,4-additions (conjugate additions) if an α,β-unsaturated system is present. masterorganicchemistry.comyoutube.com For this compound, 1,2-addition to the carbonyl is the primary mode of reaction for many nucleophiles. masterorganicchemistry.com
Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, are also important. libretexts.org The formation of imines, enamines, and acetals are classic examples of condensation reactions involving the carbonyl group of this compound. youtube.com Intramolecular aldol condensations are also possible if a second carbonyl group is present in the molecule at a suitable distance, leading to the formation of cyclic products. youtube.com The success of such intramolecular reactions often depends on the formation of thermodynamically stable five- or six-membered rings. youtube.com
Rearrangement Reactions Involving the Methanesulfonyl Group
Rearrangement reactions can occur in molecules containing a sulfone group, although they are less common than reactions involving the carbonyl or enolate functionalities. These rearrangements often involve the migration of a group to an adjacent atom. wikipedia.org
Some types of rearrangements that could potentially involve the methanesulfonyl group or the cyclohexanone ring include:
Wagner-Meerwein Rearrangements: In reactions that proceed through a carbocation intermediate, such as certain substitution or elimination reactions, the methanesulfonyl group could influence skeletal rearrangements. wikipedia.org
Favorskii Rearrangement: While typically associated with α-halo ketones, the underlying principles involving the formation of a cyclopropanone (B1606653) intermediate and subsequent ring opening could be relevant in specifically substituted derivatives of this compound.
Beckmann Rearrangement: The oxime derivative of this compound could undergo a Beckmann rearrangement to form a lactam. byjus.com
Pinacol-type Rearrangements: Diol derivatives of the parent compound could undergo acid-catalyzed rearrangement. libretexts.org
The specific conditions and the presence of other functional groups would dictate the feasibility and outcome of any potential rearrangement reaction.
Oxidative and Reductive Transformations of this compound
The oxidation state of the sulfur atom in the methanesulfonyl group is at its highest (+6), making it generally resistant to further oxidation. However, the cyclohexanone ring can undergo oxidative and reductive transformations.
Reductive Transformations:
Reduction of the Carbonyl Group: As mentioned earlier, the ketone can be reduced to a secondary alcohol using various reducing agents. Asymmetric transfer hydrogenation has been used for the dynamic kinetic resolution of β-keto sulfones, achieving high diastereomeric and enantiomeric excess. nih.gov
Reductive Desulfonylation: In some cases, the sulfone group can be removed under reductive conditions, although this often requires harsh reagents.
Oxidative Transformations:
Oxidation of the Cyclohexane (B81311) Ring: Strong oxidizing agents can potentially cleave the cyclohexane ring.
Conversion of Sulfoxides to Sulfones: While this compound is already a sulfone, it's relevant to note that the corresponding sulfoxide (B87167) can be readily oxidized to the sulfone. nih.govwikipedia.org This transformation is a key step in the synthesis of many sulfones. wikipedia.org
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
Understanding the mechanisms of reactions involving this compound relies heavily on kinetic and spectroscopic techniques.
Kinetic Studies:
Reaction Rates: Measuring the rate of a reaction under varying concentrations of reactants and catalysts can provide insights into the reaction order and the species involved in the rate-determining step. acs.org
Dynamic Kinetic Resolution: Kinetic studies are crucial in understanding processes like the dynamic kinetic resolution of β-keto sulfones, where the interconversion of enantiomers and their selective reaction are monitored over time. nih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for characterizing the structure of reactants, intermediates, and products. Variable temperature NMR can be used to study dynamic processes and determine activation energies for conformational changes or rearrangements. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The characteristic stretching frequencies of the carbonyl (C=O) and sulfonyl (S=O) groups are particularly useful for monitoring reactions. researchgate.net The S=O stretching vibrations in sulfones typically appear in the regions of 1350-1300 cm-1 and 1160-1120 cm-1.
Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and can provide structural information through fragmentation patterns. Tandem mass spectrometry techniques, involving ion/molecule reactions, can be used to selectively identify the sulfone functional group. acs.org
Radical Processes in Sulfone Chemistry
The sulfonyl group can participate in radical reactions. Sulfonyl radicals (RSO2•) can be generated from various precursors, such as sulfonyl chlorides or sulfone-substituted tetrazoles, often through photoredox catalysis. acs.orgacs.org These radicals can then undergo a variety of transformations, including addition to alkenes and alkynes. nih.gov
While the C-S bond in alkyl sulfones is generally strong, under certain conditions, such as photolysis, homolytic cleavage can occur to generate an alkyl radical and a sulfonyl radical. cdnsciencepub.com The fate of the sulfonyl radical depends on its stability and the reaction conditions. It can either lose sulfur dioxide (SO2) or participate in further radical reactions. cdnsciencepub.com The introduction of a radical scavenger can help determine if a reaction proceeds through a radical pathway. acs.org
Transition State Analysis in Reactions of Sulfonylated Cyclohexanones
The transition state (TS) geometry in reactions of cyclohexanones is crucial for determining the stereochemical outcome. For nucleophilic additions to this compound, the reaction proceeds through a transition state where the incoming nucleophile approaches the carbonyl carbon. The presence of the sulfonyl group at the 3-position introduces complex stereoelectronic effects that influence the preferred trajectory of the nucleophile.
In general, nucleophilic attack on a cyclohexanone can occur from either the axial or equatorial face. The relative energies of the corresponding transition states determine the product distribution. For this compound, the chair conformation of the cyclohexane ring is expected to be the most stable ground state. In this conformation, the bulky methanesulfonyl group will preferentially occupy an equatorial position to minimize steric interactions.
In the reduction of β-keto sulfones using alkyl aluminum compounds, a six-membered ring intermediate has been proposed. acs.org This model suggests a pre-coordination of the Lewis acidic reducing agent to both the carbonyl oxygen and one of the sulfonyl oxygens. Such a chelated intermediate would significantly influence the transition state geometry. In the case of this compound, a similar chelated transition state can be envisioned, particularly with metal-containing reducing agents like sodium borohydride in the presence of certain salts or with organometallic reagents. This chelation would constrain the conformation of the ring and direct the incoming nucleophile to a specific face of the carbonyl.
The stability of the transition state is also governed by torsional and steric strains. The Felkin-Anh and Cieplak models provide frameworks for predicting the stereoselectivity of nucleophilic additions to carbonyls with adjacent stereocenters. While the sulfonyl group in this compound is at the β-position, its electronic influence can be transmitted through the sigma framework of the ring, affecting the electron density at the carbonyl carbon and influencing the preferred angle of nucleophilic attack, often referred to as the Bürgi-Dunitz trajectory.
Furthermore, computational studies on nucleophilic additions to substituted cyclohexanones have highlighted the importance of orbital interactions in the transition state. The interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the carbonyl's lowest unoccupied molecular orbital (LUMO) is key. The electron-withdrawing nature of the methanesulfonyl group lowers the energy of the LUMO, thereby increasing the reactivity of the carbonyl towards nucleophiles. The precise geometry of the transition state, whether it is more "product-like" or "reactant-like", will also depend on the nature of the nucleophile and the reaction conditions.
Stereochemical Outcomes of Reactions Involving this compound
The stereochemical outcome of reactions at the carbonyl group of this compound is a direct consequence of the transition state energetics discussed above. The formation of a new stereocenter at the carbonyl carbon leads to the possibility of diastereomeric products. The ratio of these diastereomers is determined by the relative activation energies for axial versus equatorial attack.
In the absence of a chelating metal, the stereochemical outcome is often governed by a balance between steric hindrance and torsional strain. Equatorial attack is generally favored to avoid steric repulsion with the axial hydrogens at the 3- and 5-positions. However, axial attack can be favored if it avoids eclipsing interactions along the path of the nucleophile. For this compound, with the sulfonyl group in the equatorial position, an incoming nucleophile will experience different steric environments on the two faces of the carbonyl.
The presence of a pre-existing stereocenter at the 3-position means that the two faces of the carbonyl group are diastereotopic. Nucleophilic attack from the top face (syn to the sulfonyl group) or the bottom face (anti to the sulfonyl group) will lead to two different diastereomers. The relative amounts of these products will depend on the size of the nucleophile and the reaction conditions. For instance, in the reduction of a similar system, (S)-3-iodobutan-2-one, a non-equimolar mixture of diastereomers is formed because of the steric and electronic influence of the existing stereocenter. youtube.com
The table below summarizes the expected stereochemical outcomes for a generic nucleophilic addition to this compound, based on general principles of cyclohexanone reactivity.
| Nucleophilic Attack | Major Product Conformation | Key Influencing Factors | Expected Predominance |
| Axial Attack | Equatorial Alcohol | Torsional strain relief, avoidance of steric interaction with the axial sulfonyl group (if in axial conformation) | Potentially favored with small nucleophiles |
| Equatorial Attack | Axial Alcohol | Steric hindrance from axial hydrogens, potential for chelation control | Generally favored with bulky nucleophiles |
It is important to note that the actual diastereomeric ratio is highly dependent on the specific nucleophile, solvent, temperature, and the presence of any catalytic species. For example, Michael additions of β-keto sulfones to activated alkenes have been shown to proceed with varying degrees of diastereoselectivity depending on the substrates and reaction conditions.
Applications of 3 Methanesulfonylcyclohexan 1 One in Complex Molecule Synthesis
Role as a Versatile Building Block in Heterocycle Synthesis
The unique arrangement of functional groups in 3-Methanesulfonylcyclohexan-1-one makes it an exemplary starting material for the synthesis of heterocyclic compounds. The ketone provides a reactive electrophilic site, while the sulfone group activates adjacent carbon atoms, facilitating reactions that lead to ring formation. This dual reactivity allows it to participate in condensation and annulation reactions to build a variety of heterocyclic systems. nih.gov
Cyclohexanone (B45756) sulfones are valuable precursors for constructing fused ring systems, which are common structural motifs in natural products and pharmaceuticals. fiveable.melibretexts.org The inherent ring structure of this compound provides a ready-made six-membered carbocycle onto which other rings can be fused.
One established method involves intramolecular C-H insertion reactions. By converting the keto-sulfone into a diazo compound, subsequent rhodium-catalyzed intramolecular C-H insertion can lead to the formation of bicyclic systems. Research has shown that the presence of a sulfonyl group can influence the regioselectivity of ring closure, often favoring the formation of six-membered rings (thiopyran 1,1-dioxides) over five-membered ones due to the specific bond lengths and angles around the SO2 group. nih.gov This provides a controlled method for creating fused polycyclic architectures. nih.govchemrxiv.org Furthermore, cyclic sulfones can act as diene precursors in Diels-Alder reactions, which are powerful tools for forging six-membered rings and creating complex polycyclic targets. iomcworld.com
The β-keto sulfone moiety in this compound serves as a synthetic equivalent to a 1,3-dicarbonyl compound, a classic component in the synthesis of pyrazoles and pyrimidines.
Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. longdom.org In this context, this compound can react with a hydrazine, where the ketone serves as one electrophilic center and the carbon alpha to the sulfone acts as the other after enolization or in subsequent steps. The reaction proceeds via condensation and cyclization, ultimately forming a pyrazole ring fused to the cyclohexane (B81311) frame, resulting in a tetrahydroindazole (B12648868) derivative. The regioselectivity of this reaction can often be controlled, making it a reliable method for producing specific isomers. nih.govorganic-chemistry.org This approach is a cornerstone of heterocyclic chemistry for generating biologically relevant scaffolds. nih.gov
Pyrimidine (B1678525) Synthesis: Similarly, pyrimidine rings are frequently constructed by reacting a three-carbon unit (like a 1,3-dicarbonyl) with an amidine, guanidine, or urea. nih.gov The reaction of this compound with these reagents can yield fused pyrimidine systems, such as tetrahydroquinazolines. The process involves a [3+2+1] type annulation where the keto-sulfone provides the three-carbon backbone for the formation of the new heterocyclic ring. researchgate.net
Utilization in Total Synthesis of Natural Products as a Synthon or Intermediate
The total synthesis of natural products is a field dedicated to the laboratory construction of complex molecules found in nature. nih.govsci-hub.se This endeavor relies on the strategic use of versatile building blocks, known as synthons, that introduce key structural features. This compound is a valuable synthon for this purpose. Its inherent six-membered ring is a common feature in many terpenes and alkaloids. nih.gov
The functional handles—the ketone and the sulfone—allow for stepwise and controlled modifications. For instance, the ketone can be used for chain elongation or the introduction of stereocenters, while the sulfone can be used to direct the formation of adjacent carbon-carbon bonds before being removed via reductive desulfonylation. This "traceless" nature of the sulfone group makes it particularly useful, as it can guide the construction of a complex carbon skeleton and then be eliminated from the final structure. Although specific total syntheses explicitly starting from this compound are not widely documented in seminal literature, its structural motifs and reactivity patterns are representative of intermediates used to construct the core of polycyclic natural products. nih.gov
Application in Asymmetric Synthesis as a Chiral Auxiliary Precursor or Ligand Scaffold
Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form. This compound, being a prochiral ketone, is a potential starting point for such applications.
Asymmetric reduction of the ketone can yield a chiral β-hydroxy sulfone. The resulting stereocenter can then direct the stereochemical outcome of subsequent reactions on the ring, acting as an internal chiral auxiliary. Furthermore, this chiral β-hydroxy sulfone can be elaborated into more complex chiral ligands for use in metal-catalyzed asymmetric reactions. The defined spatial relationship between the hydroxyl and sulfone groups can create a specific coordination environment around a metal center, enabling the transfer of chirality to a substrate. While this remains a developing area of application, the fundamental structure of the molecule provides a promising and rigid scaffold for the design of new chiral auxiliaries and ligands.
Contributions to Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is the cornerstone of organic synthesis, allowing for the construction of molecular skeletons. wikipedia.org The sulfone group in this compound is a powerful electron-withdrawing group, which significantly increases the acidity of the protons on the adjacent α-carbons (C-2 and C-4). cambridge.org
This acidification allows for the easy and regioselective deprotonation of these positions using a suitable base, such as lithium diisopropylamide (LDA), to form a stable carbanion (enolate). vanderbilt.edu This nucleophilic enolate can then react with a wide variety of electrophiles to form new C-C bonds. This reactivity is fundamental to its utility as a building block. Key transformations include:
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
Aldol (B89426) Reaction: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.
Michael Addition: Conjugate addition to α,β-unsaturated systems, which is a powerful method for forming two C-C bonds in a tandem sequence. researchgate.net
These reactions provide a reliable pathway to elaborate the simple cyclohexanone ring into more complex and functionalized structures. chemistry.coach
Table 1: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction Type | Electrophile | Reagents | Product Type |
|---|
Precursor to Structurally Diverse Organic Scaffolds
The true versatility of this compound is realized in its ability to serve as a precursor to a multitude of structurally diverse organic scaffolds. The initial products from C-C bond forming reactions or heterocycle annulations can undergo further transformations. For instance, a pyrazole-fused system can be further functionalized on the pyrazole ring or the cyclohexane ring. mdpi.com A product from an aldol reaction can be cyclized to form a new fused ring. The sulfone group itself can be eliminated to create a double bond or replaced with other functional groups. This cascade of potential reactions allows chemists to use a single, relatively simple starting material to access a wide chemical space, generating libraries of compounds for applications in medicinal chemistry and materials science. iomcworld.com
Conclusion
3-Methanesulfonylcyclohexan-1-one is a prime example of a strategically designed synthetic building block. Its unique combination of a cyclohexanone (B45756) scaffold and a methanesulfonyl group provides a rich platform for a multitude of chemical transformations. From the predictable reactivity of its ketone and active methylene (B1212753) groups to the versatile transformations of the sulfonyl moiety, this compound offers chemists a powerful tool for the efficient construction of complex and functionally diverse molecules. As the demand for novel chemical entities continues to grow, the importance of such well-defined and reactive intermediates in the landscape of modern organic synthesis is set to increase.
Analogues and Derivatives of 3 Methanesulfonylcyclohexan 1 One: Synthetic Strategies and Comparative Reactivity
Synthesis of Substituted 3-Methanesulfonylcyclohexan-1-one Analogues
The construction of substituted cyclohexanone (B45756) rings functionalized with a sulfonyl group often relies on cascade reactions where the β-keto sulfone acts as a key building block. Annulation reactions, particularly the Robinson annulation, provide a powerful method for synthesizing these complex cyclic systems. The Robinson annulation is a two-step process that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comlibretexts.org
The process typically begins with the conjugate addition (Michael reaction) of a nucleophile to an α,β-unsaturated ketone. masterorganicchemistry.comlibretexts.org For the synthesis of 3-sulfonylcyclohexanone analogues, a β-keto sulfone serves as the Michael donor. The methylene (B1212753) group situated between the carbonyl and sulfonyl groups is highly acidic and readily deprotonated by a base to form a stabilized enolate. rsc.orgmasterorganicchemistry.com This enolate then adds to the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone, to form a 1,5-dicarbonyl intermediate (or a functional equivalent where one carbonyl is a sulfonyl group). libretexts.orglibretexts.org
Following the Michael addition, the newly formed intermediate undergoes an intramolecular aldol condensation, also under basic conditions. An enolate is formed from the 1,5-dicarbonyl intermediate, which then attacks one of the carbonyl carbons within the same molecule to form a six-membered ring. masterorganicchemistry.com Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclohexenone product. libretexts.org This strategy allows for the creation of highly functionalized and substituted cyclohexanone rings in a single synthetic sequence. youtube.com For instance, using a substituted β-keto sulfone or a substituted vinyl ketone allows for the introduction of various functional groups onto the cyclohexanone core.
A general scheme for this synthetic approach is presented below:
Scheme 1: Robinson Annulation for Synthesis of Substituted 3-Sulfonylcyclohexanones
This method is highly valued for its efficiency in constructing polycyclic systems and has been instrumental in the total synthesis of complex natural products. libretexts.org
Exploration of Alternative Sulfonyl Groups in Cyclohexanone Systems
While the methanesulfonyl group is common, a wide variety of other sulfonyl groups can be incorporated into the cyclohexanone framework, allowing for the fine-tuning of the molecule's steric and electronic properties. The synthesis of these analogues generally follows similar principles to those described above, with the primary difference being the choice of the starting sulfonyl-containing precursor.
The sulfonyl group (R-SO₂-) can be varied by using different sodium sulfinates (R-SO₂Na) or sulfonyl chlorides (R-SO₂Cl) in the preparation of the initial β-keto sulfone building block. mdpi.comnih.gov For example, reacting arylacetylenes with various sodium sulfinates can produce a range of β-keto sulfones with different aryl sulfonyl groups. These precursors can then be used in annulation reactions to yield the corresponding 3-arylsulfonylcyclohexan-1-one derivatives.
The table below illustrates some alternative sulfonyl groups and the common precursors used to introduce them.
| Sulfonyl Group | R in R-SO₂- | Common Precursor(s) |
| Methanesulfonyl | -CH₃ | Methanesulfonyl chloride, Sodium methanesulfinate (B1228633) |
| Ethanesulfonyl | -CH₂CH₃ | Ethanesulfonyl chloride, Sodium ethanesulfinate |
| Benzenesulfonyl | -C₆H₅ | Benzenesulfonyl chloride, Sodium benzenesulfinate |
| p-Toluenesulfonyl (Tosyl) | -C₆H₄-CH₃ | p-Toluenesulfonyl chloride (TsCl), Sodium p-toluenesulfinate |
| p-Methoxybenzenesulfonyl | -C₆H₄-OCH₃ | p-Methoxybenzenesulfonyl chloride, Sodium p-methoxybenzenesulfinate |
| p-Nitrobenzenesulfonyl | -C₆H₄-NO₂ | p-Nitrobenzenesulfonyl chloride, Sodium p-nitrobenzenesulfinate |
The choice of the sulfonyl group can significantly impact the reactivity of the resulting cyclohexanone derivative, a topic that will be explored in the subsequent sections.
Comparative Reactivity Studies of Related Cyclohexanone Derivatives
The reactivity of this compound and its analogues is largely dictated by the acidity of the protons on the carbons alpha (α) to the carbonyl and sulfonyl groups. The presence of two strong electron-withdrawing groups (carbonyl and sulfonyl) greatly increases the acidity of the intervening C-H bonds. rsc.org This makes these compounds excellent precursors for enolate formation, which are key nucleophilic intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com
To understand the unique reactivity of β-keto sulfones, it is useful to compare them with other 1,3-dicarbonyl compounds, such as β-diketones and β-keto esters. The acidity of the α-proton is a key determinant of the ease of enolate formation and, consequently, the nucleophilicity in reactions like Michael additions and alkylations. masterorganicchemistry.com
The sulfonyl group is one of the most powerful electron-withdrawing groups, generally leading to higher acidity compared to analogous ketones or esters. researchgate.net The approximate pKa values highlight these differences.
| Compound Type | General Structure | Approximate pKa of α-Proton | Key Features |
| Simple Ketone | R-CH₂-C(O)-R' | 19-21 libretexts.org | Moderately acidic; requires a strong base like LDA for complete enolate formation. libretexts.org |
| β-Diketone | R-C(O)-CH₂-C(O)-R' | ~9 pharmaxchange.info | Highly acidic due to resonance stabilization of the enolate across two carbonyl groups. |
| β-Keto Ester | R-C(O)-CH₂-C(O)OR' | ~11 pharmaxchange.info | Less acidic than β-diketones as the ester oxygen donates electron density, slightly destabilizing the enolate. pharmaxchange.info |
| β-Keto Sulfone | R-C(O)-CH₂-SO₂R' | ~12 | Highly acidic due to the strong inductive effect of the sulfonyl group; comparable to β-keto esters. |
| β-Dinitrile | NC-CH₂-CN | ~11 | Acidic due to the inductive and resonance effects of the two nitrile groups. |
| β-Keto Nitrile | R-C(O)-CH₂-CN | ~11 | Acidity is enhanced by both carbonyl and nitrile groups. |
Note: pKa values are approximate and can vary based on the specific structure and solvent.
In competitive reactions, the more acidic compound will be deprotonated more readily. Therefore, under equilibrium conditions with a suitable base, a β-diketone is more likely to form an enolate than a β-keto sulfone. However, the sulfonyl group's strong inductive withdrawal makes the resulting enolate highly stable and an excellent nucleophile for conjugate additions. masterorganicchemistry.com The reactivity of the enolates derived from these compounds is crucial in synthetic planning, influencing the choice of base and reaction conditions. masterorganicchemistry.com For example, the high acidity of β-keto sulfones allows for the use of milder bases for deprotonation compared to simple ketones. rsc.org
Structure-Reactivity Relationships in the Context of Synthetic Applications
The relationship between the chemical structure of 3-sulfonylcyclohexanone analogues and their reactivity is fundamental to their application in organic synthesis. The electronic and steric properties of the sulfonyl group and other substituents on the cyclohexanone ring govern the molecule's behavior.
Electronic Effects: The sulfonyl group (–SO₂R) is a powerful electron-withdrawing group primarily through a strong inductive effect (-I effect). researchgate.netiomcworld.com This effect dominates its chemistry:
Increased Acidity: As discussed previously, the inductive pull of the sulfonyl group significantly increases the acidity of the α-protons, facilitating enolate formation. masterorganicchemistry.comlibretexts.org This makes β-keto sulfones excellent nucleophiles in reactions like the Michael and Robinson annulation. libretexts.orgmasterorganicchemistry.com
Enolate Stabilization: The negative charge of the resulting enolate is stabilized by delocalization onto the carbonyl oxygen and by the inductive effect of the adjacent sulfonyl group. libretexts.orglibretexts.org This stabilization makes the enolate less reactive than a simple ketone enolate but renders it a "soft" nucleophile, which preferentially undergoes conjugate (1,4) addition to α,β-unsaturated systems rather than direct (1,2) addition to the carbonyl carbon. masterorganicchemistry.com
Modulation by the R Group: The nature of the R group on the sulfone (e.g., methyl vs. phenyl) can fine-tune the electronic properties. An aryl group, like in benzenesulfonyl, can further delocalize electrons, while substituents on the aryl ring (e.g., -NO₂ or -OCH₃) can either enhance or reduce the electron-withdrawing capacity of the sulfonyl moiety through inductive and resonance effects. researchgate.net
Steric Effects: The size of the sulfonyl group and other substituents also plays a critical role.
Steric Hindrance: A bulky R group on the sulfone (e.g., tert-butyl vs. methyl) can sterically hinder the approach of reactants to the adjacent reaction centers. This can influence the regioselectivity and stereoselectivity of reactions.
Conformational Control: In the cyclic system of cyclohexanone, a bulky sulfonyl group will have a strong preference for the equatorial position to minimize steric strain, which can influence the conformation of the entire ring and the trajectory of incoming reagents.
The interplay of these factors is summarized below.
| Structural Feature | Influence on Reactivity | Synthetic Application Context |
| Strong Electron-Withdrawing Sulfonyl Group | Increases α-proton acidity; stabilizes the enolate. | Facilitates enolate formation with milder bases; excellent Michael donor in Robinson annulations. masterorganicchemistry.comlibretexts.org |
| Nature of R in -SO₂R (Alkyl vs. Aryl) | Aryl groups can offer additional electronic tuning via ring substituents. | Allows for fine-tuning of enolate reactivity and stability. |
| Bulky Substituents (on sulfone or ring) | Creates steric hindrance; influences conformational preference. | Can control stereochemical outcomes of alkylation or addition reactions. |
| Position of other Ring Substituents | Can electronically or sterically influence the reactivity of the ketone or the α-carbons. | Dictates regioselectivity in enolate formation and subsequent reactions. |
By understanding these structure-reactivity relationships, chemists can rationally design synthetic routes, selecting specific 3-sulfonylcyclohexan-1-one analogues to achieve desired outcomes in the construction of complex molecular architectures.
Future Research Directions and Unexplored Avenues for 3 Methanesulfonylcyclohexan 1 One
Development of Novel Catalytic Transformations for 3-Methanesulfonylcyclohexan-1-one
The reactivity of the ketone and the influence of the adjacent sulfonyl group make this compound an ideal candidate for innovative catalytic transformations. The development of stereoselective methods is a particularly promising frontier.
Key Research Areas:
Asymmetric Catalysis: Designing chiral catalysts for the enantioselective reduction of the ketone would yield optically active 3-methanesulfonylcyclohexanols. These chiral alcohols are valuable precursors for synthesizing complex, biologically active molecules. Chemoenzymatic strategies, combining metal catalysts with enzymes like alcohol dehydrogenases, have shown success in producing optically active β-hydroxy sulfones from related acyclic β-keto sulfones, achieving high conversions (83–94%) and excellent enantiomeric excess (94 to >99% ee). d-nb.infonih.gov
C-H Functionalization: Creating catalysts for the direct and selective functionalization of the C-H bonds on the cyclohexanone (B45756) ring would represent a significant advance in atom economy. This would enable the streamlined introduction of various functional groups, leading to novel derivatives with tailored properties.
Metal-Free Catalysis: Exploring environmentally benign, metal-free catalytic systems for transformations involving β-keto sulfones is a growing area of interest. nih.govnih.gov Recent studies have demonstrated successful syntheses of β-keto sulfones using visible-light-mediated or electrochemical methods, avoiding the need for traditional metal catalysts. rsc.orgscilit.comacs.org
| Catalyst Type | Potential Transformation | Desired Product | Significance |
| Chiral Transition Metal Complexes | Asymmetric Hydrogenation/Transfer Hydrogenation | Enantiopure 3-Methanesulfonylcyclohexanols | Building blocks for chiral drugs and fine chemicals. |
| Organocatalysts | Asymmetric Aldol (B89426)/Michael Additions | Functionalized Cyclohexanone Derivatives | Increased molecular complexity from simple precursors. |
| C-H Activation Catalysts | Selective C-H Alkylation/Arylation | Novel Substituted Cyclohexanones | Atom-economical synthesis of new chemical entities. |
| Photocatalysts | Visible-Light Induced Reactions | Varied Functionalized Products | Green and sustainable synthesis methods. rsc.org |
Integration into Flow Chemistry Methodologies for Continuous Synthesis
The adoption of continuous flow chemistry offers substantial benefits over traditional batch processing, including enhanced safety, superior process control, and scalability. Applying these methodologies to the synthesis and derivatization of this compound is a logical and promising next step.
Flow chemistry has been effectively used for the synthesis of related sulfonyl compounds, such as sulfonyl chlorides and N-sulfonyl-1,2,3-triazoles. rsc.orgresearchgate.netacs.orgnih.gov These processes often feature short residence times and high yields, demonstrating the potential for efficient and safe production. rsc.orgacs.orgnih.gov For instance, a continuous flow protocol for sulfonyl chloride synthesis achieved a very high space-time yield with a residence time of only 41 seconds. rsc.org Similarly, the flow synthesis of N-sulfonyl-1,2,3-triazoles proceeded with a short residence time of about 13 minutes, yielding products in the 92-98% range. acs.orgnih.gov
Future research could focus on:
Continuous Production: Developing an end-to-end flow process for the synthesis of this compound itself.
Telescoped Reactions: Integrating its synthesis with subsequent derivatization steps in a continuous sequence, minimizing purification and handling of intermediates. This approach has been demonstrated in the electrochemical flow synthesis of other β-keto sulfones. scilit.comacs.org
Exploration of Solid-Phase Synthesis Applications
Solid-phase synthesis is a powerful tool for rapidly generating libraries of compounds for high-throughput screening in drug discovery and materials science. Immobilizing this compound on a solid support would facilitate the efficient construction of diverse molecular libraries.
The ketone functionality provides a convenient handle for attachment to a resin, potentially via an acid-labile enol ether linkage, a strategy that has been used for the traceless synthesis of other ketones. mdpi.com Once anchored, the α-protons, activated by both the ketone and sulfonyl groups, become sites for a variety of chemical modifications. This approach has been conceptualized in patents for the solid-phase synthesis of various ketones and other compounds using polymeric resins. google.comepo.org
Potential applications include:
Combinatorial Libraries: Synthesizing large, diverse libraries of 3-methanesulfonylcyclohexanone derivatives for screening against biological targets.
Macrocycle Synthesis: Utilizing the bifunctional nature of the molecule in on-resin cyclization reactions to create novel macrocyclic structures. acs.org
Potential in Advanced Materials Science Precursors
The inherent properties of the sulfonyl group (polarity, thermal stability) and the reactive ketone make this compound an attractive building block for new materials.
Sulfur-containing polymers are known for their unique optical, electronic, and thermal properties. For example, microporous sulfur-doped carbons, derived from thienyl-based polymer precursors, have shown high surface areas and potential for various applications. rsc.org The incorporation of the sulfonylcyclohexanone moiety into polymer backbones could lead to:
High-Performance Polymers: Materials with enhanced thermal stability, flame retardancy, and specific dielectric properties.
Functional Resins: Cross-linked resins for use in coatings, adhesives, or as specialized separation media.
Polymer Precursors: Acting as a monomer or cross-linking agent in the synthesis of novel polymeric materials.
Advanced Mechanistic Insights via Emerging Techniques
A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new ones. Modern analytical and computational tools can provide deep insights into these processes.
Emerging techniques that can be applied include:
In-situ Spectroscopy: Techniques like real-time NMR or IR spectroscopy can monitor reaction kinetics, identify transient intermediates, and elucidate complex reaction pathways.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can model reaction profiles, predict stereochemical outcomes, and explain the role of catalysts and substituents, as has been applied to understand effects in other fluorinated cyclic ketones. sapub.org
Advanced Mass Spectrometry: Can be used to characterize complex reaction mixtures and identify key intermediates, aiding in the elucidation of reaction mechanisms.
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, expanding its utility from a simple chemical building block to a key component in advanced synthesis and material innovation.
Q & A
Q. What are the standard synthetic routes for preparing 3-Methanesulfonylcyclohexan-1-one, and what safety protocols are critical during synthesis?
Methodological Answer:
- Synthetic Routes :
- Sulfonation of Cyclohexanone Derivatives : Introduce the methanesulfonyl group (SO₂Me) via nucleophilic substitution. For example, react 3-hydroxycyclohexan-1-one with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the sulfonate ester .
- Oxidation of Thioether Precursors : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to convert a thioether intermediate (e.g., 3-methylthio-cyclohexanone) to the sulfonyl derivative .
- Safety Protocols :
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify protons adjacent to the sulfonyl group (e.g., deshielded signals at δ 3.0–3.5 ppm for CH₂-SO₂) and cyclohexanone carbonyl (δ ~2.1–2.5 ppm) .
- ¹³C NMR : Confirm the carbonyl (C=O) at ~205–210 ppm and sulfonyl carbon at ~50–55 ppm .
2. GC/MS : Compare retention indices and fragmentation patterns with NIST reference data (e.g., m/z 177 for molecular ion [M]⁺) .
3. IR Spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
Q. What safety and handling protocols are essential for lab-scale work with this compound?
Methodological Answer:
- Risk Mitigation :
- Ventilation : Use fume hoods to prevent inhalation of fine particulates or vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .
- Training : Lab personnel must demonstrate competency in hazard identification (e.g., flammability of cyclohexane derivatives) and emergency response (e.g., eyewash stations) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Variables to Optimize :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation efficiency by stabilizing intermediates .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
- Temperature Control : Maintain ≤0°C during MsCl addition to suppress side reactions (e.g., over-sulfonation) .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent/base ratio, reaction time) .
Q. How should researchers resolve contradictions in reported spectral data or synthetic yields for this compound?
Methodological Answer:
- Data Validation Strategies :
- Cross-Referencing : Compare NMR/GC-MS data with authoritative databases (e.g., PubChem, NIST) to identify outliers .
- Replication : Repeat syntheses under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate procedural variables .
- Computational Validation : Use tools like Gaussian or ACD/Labs to predict NMR shifts and verify experimental results .
Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Key Studies :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to assess whether rate-determining steps involve bond cleavage (e.g., C-SO₂) .
- DFT Calculations : Model transition states to evaluate steric/electronic effects of the sulfonyl group on regioselectivity .
- Cross-Coupling Reactions : Investigate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to probe the sulfonyl group’s directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
